4-{[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
Description
The compound 4-{[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole features a benzothiadiazole core (a bicyclic structure with two nitrogen and one sulfur atom) linked to a pyrrolidine ring via a sulfonyl group. The pyrrolidine is further substituted with a methyloxy bridge connected to a 6-(trifluoromethyl)pyridin-2-yl moiety. The sulfonyl group may facilitate hydrogen bonding or electrostatic interactions in biological systems.
Properties
IUPAC Name |
4-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S2/c18-17(19,20)14-5-2-6-15(21-14)27-10-11-7-8-24(9-11)29(25,26)13-4-1-3-12-16(13)23-28-22-12/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLUCUQYBJVHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=CC=CC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that compounds with a pyrrolidine ring, like this one, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases. They have shown nanomolar activity against CK1γ and CK1ε, which are kinases involved in various cellular processes.
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This could influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Given its potential activity against ck1γ and ck1ε, it might influence pathways where these kinases play a crucial role.
Comparison with Similar Compounds
Structural and Functional Differences
A structurally related compound, 2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole (CAS: 672925-45-0), shares a sulfonylated pyrrolidine and heterocyclic core but differs in key aspects :
Key Implications
Benzothiazoles (as in ) are historically associated with antitumor activity, whereas benzothiadiazoles are explored for antimicrobial and optoelectronic applications.
Substituent Effects :
- The trifluoromethylpyridine group increases lipophilicity and metabolic stability compared to the 4-chlorophenyl group, which may improve blood-brain barrier penetration or prolong half-life .
- The chlorine substituent in ’s compound offers moderate electronegativity but lacks the steric bulk of the trifluoromethyl group.
Sulfonyl Group : Both compounds utilize a sulfonyl linker, which can enhance solubility (via polarity) and serve as a hydrogen-bond acceptor.
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